molecular formula C10H18BrNO3 B13478366 tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate

tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate

Cat. No.: B13478366
M. Wt: 280.16 g/mol
InChI Key: IKDRGCZVWLDJGF-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of leucine methyl ester with tert-butyl chloroformate, followed by the addition of lithium bromide. The reaction conditions typically involve the use of organic solvents such as methylene chloride or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation reactions can produce oxidized derivatives of the compound.

Scientific Research Applications

tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

    Biology: Investigated for its potential as an inhibitor of bacterial serine hydrolase enzymes.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor to pharmacophore elements for the treatment of glaucoma and as an anti-HIV agent.

    Industry: Utilized in the synthesis of various bromoalkyl derivatives and other biologically active compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate involves its interaction with molecular targets and pathways. It acts as a nucleophile in organic synthesis, reacting with electrophiles to form covalent bonds. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate include:

  • tert-Butyl N-(4-oxopentan-2-yl)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate

Uniqueness

This compound is unique due to its specific structure, which includes a bromine atom and a carbamate functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate

InChI

InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)

InChI Key

IKDRGCZVWLDJGF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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